molecular formula C37H35N3O7 B160703 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 67219-55-0

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Cat. No. B160703
CAS RN: 67219-55-0
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-VOTWKOMSSA-N
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Description

“Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-” is a useful organic compound for research related to life sciences . It is a building block that has been used in the synthesis of oligodeoxyribonucleotides . It is also known as N4-Benzoyl-5’-O-DMT-cytidine .


Synthesis Analysis

Nucleoside phosphoramidites, such as “Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-”, are used in the chemical synthesis of oligonucleotides .


Molecular Structure Analysis

The molecular formula of this compound is C37H35N3O7 . The molecular weight is 633.7 g/mol . The IUPAC name is N - [1- [ (2 R ,4 S ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide .


Chemical Reactions Analysis

As a nucleoside phosphoramidite, this compound is used in the chemical synthesis of oligonucleotides . The exact chemical reactions it undergoes would depend on the specific conditions and reactants present in the synthesis process.


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.24±0.1 g/cm3 . The pKa value is predicted to be 8.68±0.40 .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Methylene Acetal Linked Dinucleosides : A method for synthesizing methylene acetal linked dinucleosides, involving the conversion of uridine to cytidine and subsequent N4-benzoylation, has been developed. This process is significant for creating novel nucleoside analogs (Quaedflieg et al., 2010).

  • Selective N4-Acylation of Cytidine : Cytidine and its derivatives have been selectively N4-acylated using carboxylic acid and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. This method, yielding high-purity N4-acyl derivatives, showcases an approach to modify cytidine without significant O-acylation (Mercer & Symons, 1971).

  • Preparation of Nucleoside Building Blocks : The synthesis of adenosine and cytidine derivatives for nucleoside building blocks is crucial for creating nucleotide analogs. These compounds are key in developing inhibitors and other therapeutic agents (Brown et al., 1989).

Biochemical and Medicinal Research

  • Modification of Cytidine Residues : Research has explored the modification of cytidine residues in oligonucleotides and DNA, which is critical for understanding DNA's structure and function. This kind of research is instrumental in the field of genetic engineering and molecular biology (Verdlov et al., 1974).

  • Synthesis of Modified Nucleotide Reagents : The synthesis of chemically-modified derivatives of cytidine, like 5-(N-substituted-carboxamide)-2'-deoxycytidine, plays a significant role in aptamer discovery. Such compounds are essential in biotechnology and pharmaceutical research (Rohloff et al., 2015).

  • Design and Synthesis for Antiviral Activity : The design and synthesis of compounds like 2'-deoxy-2'-fluoro-2'-C-methylcytidine demonstrate the application of cytidine derivatives in creating potent inhibitors for viruses like Hepatitis C. This highlights the crucial role of such compounds in developing new antiviral drugs (Clark et al., 2005).

properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSNCIZBPUPZMQ-VOTWKOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889402
Record name Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

CAS RN

67219-55-0
Record name N-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67219-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-5'-O-(p,p'-dimethoxytrityl)-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Kim - 2005 - Elsevier
Number of citations: 0

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